molecular formula C11H24N2O2 B1523990 tert-butyl N-(2-amino-4-methylpentyl)carbamate CAS No. 1117693-62-5

tert-butyl N-(2-amino-4-methylpentyl)carbamate

Cat. No. B1523990
CAS RN: 1117693-62-5
M. Wt: 216.32 g/mol
InChI Key: OMUFVQWMZAPPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(2-amino-4-methylpentyl)carbamate” is a chemical compound with the molecular formula C11H24N2O2 .


Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes “this compound”, can be achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H24N2O2 .


Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 216.32 .

Scientific Research Applications

Efficient Synthesis Methods

A mild and efficient one-pot Curtius rearrangement method has been developed for synthesizing Boc-protected amines, including tert-butyl carbamates. This method involves forming an acyl azide intermediate from a carboxylic acid, followed by Curtius rearrangement and trapping of the isocyanate derivative to yield the desired tert-butyl carbamate. This approach is notable for its high yields and compatibility with various substrates, providing access to protected amino acids at low temperatures (Lebel & Leogane, 2005).

Synthesis of Bioactive Compounds

Tert-butyl carbamates are key intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for these intermediates has been established, showcasing the significance of tert-butyl carbamates in medicinal chemistry for optimizing drug synthesis routes (Zhao et al., 2017).

Advanced Material Applications

Carbamate derivatives have been explored for applications beyond pharmaceuticals, including materials science. For instance, polymerisable antioxidants containing hindered phenols synthesized from tert-butyl carbamates demonstrate significant potential in stabilizing polymers against thermal oxidation, highlighting the material application of these compounds (Pan, Liu, & Lau, 1998).

Analytical Techniques and Mechanistic Studies

Analytical and mechanistic studies of tert-butylcarbamates reveal their protonation sites and dissociation mechanisms, providing valuable insights into their behavior in mass spectrometric assays. Such studies are crucial for understanding the structural properties of carbamates in the development of analytical methods for detecting metabolic diseases in newborn screening (Spáčil et al., 2011).

Novel Synthetic Applications

The versatility of tert-butyl carbamates extends to their use in synthesizing spirocyclopropanated analogues of insecticides, showcasing their role in developing novel agrochemicals. This application demonstrates the compound's utility in synthesizing structurally complex and functionalized molecules for agricultural use (Brackmann et al., 2005).

Mechanism of Action

The mechanism of action for the tert-butyl carbamate group involves protonation, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under the acidic conditions .

properties

IUPAC Name

tert-butyl N-(2-amino-4-methylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVQWMZAPPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1117693-62-5
Record name tert-butyl N-(2-amino-4-methylpentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Reactant of Route 5
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(2-amino-4-methylpentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.